Pritelivir

Description

What is Pritelivir?

This compound, also known as AIC-316 and BAY 57-1293, is a potent and selective herpes simplex virus (HSV) helicase primase inhibitor.

Biological Activity of this compound

This compound inhibits virus replication in Vero cells. (IC50 = 0.02 mM HSV-1, HSV-2). It reduces Vero cell levels of b-amyloid and P-tau. This compound is effective against clinical isolates, porcine, and bovine HSV strains but has reduced activity against varicella-zoster virus and cytomegalovirus. The compound also has antiviral activity against HSV-infected mice. The antiviral activity in vivo of BAY57-1293 was superior to that of all other HSV-treatment compounds. It has a profound antiviral effect in disseminated herpes models in rodents and rats, as well as in a murine model of cutaneous disease and a murine model of zosteriform spread. It can be used in topical, oral, and parenteral forms.

BAY-57-1293, an orally bioavailable inhibitor of helicase-primase activity, is available. It inhibits the ATPase activity in herpes simplex virus (HSV) and helicase-primase. (IC50 = 30 nM). It inhibits HSV replication (IC50 = 20nM for HSV-1, HSV-2), and it is active against bovine and porcine HSV strains (IC50s= 5 and 0.12mM, respectively). Oral administration of BAY57-1293 in vivo is effective against HSV-1 and HSV-2 in a lethal-challenge model (ED50 = 0.25 mg/kg in mice and rats) and in a spread model with a dose of 15mg/kg in Lewis rats and mice. It also works in a mouse model for ocular herpes and a guinea-pig model for genital herpes. BAY-57-1293 lowers amyloid-beta and phosphorylated Tau levels in HSV-1 infected Vero cell lines.

Mechanism of action of this compound

BAY 57-1293 inactivates the viral primase/helicase complex, which inhibits the replication of HSV type 1 and 2 in vitro in the nanomolar range.

Uses of this compound

This compound (0.3-0.30 mg/kg) decreases HSV-1 and E-377 mortality. This compound is a powerful and resistant-breaking antiviral agent that can be used to treat potentially life-threatening HSV type 1 or 2 infections.

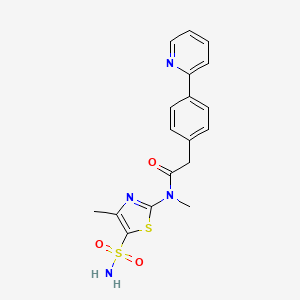

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-2-(4-pyridin-2-ylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S2/c1-12-17(27(19,24)25)26-18(21-12)22(2)16(23)11-13-6-8-14(9-7-13)15-5-3-4-10-20-15/h3-10H,11H2,1-2H3,(H2,19,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVZKZONQVYTCKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N(C)C(=O)CC2=CC=C(C=C2)C3=CC=CC=N3)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70188344 | |

| Record name | Pritelivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348086-71-5 | |

| Record name | N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=348086-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pritelivir [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0348086715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pritelivir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11844 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pritelivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRITELIVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07HQ1TJ4JE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pritelivir's Precision Strike: A Technical Guide to the Inhibition of HSV Helicase-Primase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pritelivir, a first-in-class antiviral agent, represents a significant advancement in the treatment of Herpes Simplex Virus (HSV) infections. Its novel mechanism of action, the direct inhibition of the viral helicase-primase complex, sets it apart from traditional nucleoside analogues and provides a crucial therapeutic option against drug-resistant HSV strains. This technical guide provides an in-depth exploration of this compound's molecular interaction with the HSV helicase-primase, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying pathways.

Introduction: A New Paradigm in Anti-Herpetic Therapy

Herpes Simplex Virus types 1 and 2 (HSV-1 and HSV-2) are ubiquitous pathogens, establishing lifelong latent infections and causing a spectrum of clinical manifestations from mucocutaneous lesions to severe, life-threatening diseases, particularly in immunocompromised individuals.[1][2] For decades, the therapeutic landscape has been dominated by nucleoside analogues such as acyclovir, which target the viral DNA polymerase.[3] However, the emergence of resistance to these agents has created a pressing need for antivirals with novel mechanisms of action.

This compound, a thiazolylamide derivative, directly targets the essential viral helicase-primase complex, an enzyme responsible for unwinding the viral DNA and synthesizing RNA primers for replication.[3][4] This distinct mechanism confers activity against HSV strains that are resistant to nucleoside analogues.[1][2] Clinical trials have demonstrated this compound's superiority in promoting lesion healing in immunocompromised patients with refractory HSV infections compared to standard-of-care treatments.[1][5][6]

Molecular Mechanism of Action: Freezing the Viral Replication Fork

The HSV helicase-primase complex is a heterotrimeric enzyme composed of three viral proteins: UL5 (the helicase), UL52 (the primase), and UL8 (a processivity and scaffolding protein).[3][4] This complex is fundamental to the initiation and elongation of viral DNA replication.

This compound exerts its antiviral effect by binding to a highly conserved pocket at the interface of the UL5 helicase and UL52 primase subunits.[4][7] Cryo-electron microscopy studies have elucidated the structural basis of this interaction, revealing that this compound acts as a molecular "glue," stabilizing the helicase-primase complex on the DNA.[4][7] This stabilization prevents the conformational changes and translocation of the helicase along the DNA strand, effectively "freezing" the replication fork and halting viral DNA synthesis.[8][9] This non-competitive inhibition mechanism with respect to ATP, the energy source for the helicase, underscores its unique mode of action.

dot

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potent antiviral activity and selectivity.

Table 1: In Vitro Efficacy and Cytotoxicity of this compound

| Parameter | Virus | Cell Line | Value | Reference |

| IC50 | HSV-1 | Vero | 0.02 µM | [8] |

| HSV-2 | Vero | 0.02 µM | [8] | |

| Acyclovir-Resistant HSV | - | Active | [8] | |

| CC50 | Various | Vero, HFF, Jurkat | >100 µM | [9] |

| Selectivity Index (SI) | HSV-1/Vero | - | >5000 | Calculated |

IC50 (50% inhibitory concentration): The concentration of this compound required to inhibit viral replication by 50%. CC50 (50% cytotoxic concentration): The concentration of this compound that results in a 50% reduction in cell viability. Selectivity Index (SI = CC50/IC50): A measure of the drug's specificity for the virus versus the host cell. A higher SI indicates greater selectivity.

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Virus | Parameter | This compound (ED50) | Acyclovir/Valacyclovir (ED50) | Reference |

| Murine Lethal Challenge | HSV-1 | Survival | 0.5 mg/kg | 22/17 mg/kg | [8] |

| Murine Lethal Challenge | HSV-2 | Survival | 0.5 mg/kg | 16/14 mg/kg | [8] |

ED50 (50% effective dose): The dose of the drug that is effective in 50% of the animals tested.

Table 3: Clinical Efficacy of this compound

| Clinical Trial Phase | Population | Endpoint | This compound | Comparator (Valacyclovir) | p-value | Reference |

| Phase 2 | Genital HSV-2 | Viral Shedding Rate | 2.1% (75 mg daily) | 16.6% (Placebo) | <0.001 | [10] |

| Phase 2 | Genital HSV-2 | Viral Shedding Rate | 2.4% (100 mg daily) | 5.3% (500 mg daily) | 0.01 | [11] |

| Phase 3 | Immunocompromised (Refractory HSV) | Lesion Healing (Day 28) | Superior | Standard of Care | 0.0047 | [1][5][6] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

Objective: To determine the concentration of this compound that inhibits HSV-induced plaque formation by 50% (IC50).

Methodology:

-

Cell Culture: Vero cells are seeded in 6-well plates and grown to confluence.

-

Virus Infection: The cell monolayers are infected with a known titer of HSV-1 or HSV-2 (approximately 100 plaque-forming units per well).

-

Drug Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with medium containing various concentrations of this compound.

-

Incubation: The plates are incubated for 2-3 days at 37°C in a 5% CO2 atmosphere to allow for plaque formation.

-

Plaque Visualization and Counting: The cell monolayers are fixed and stained with crystal violet. The number of plaques in each well is counted.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.

dot

HSV Helicase Unwinding Assay

Objective: To measure the inhibition of the unwinding activity of the HSV helicase-primase complex by this compound.

Methodology:

-

Substrate Preparation: A forked DNA substrate is created by annealing a 32P-labeled oligonucleotide to a partially complementary single-stranded M13 DNA.

-

Enzyme and Inhibitor Incubation: The purified HSV helicase-primase complex is pre-incubated with varying concentrations of this compound.

-

Unwinding Reaction: The unwinding reaction is initiated by adding the radiolabeled forked DNA substrate and ATP to the enzyme-inhibitor mixture.

-

Reaction Termination: The reaction is stopped after a defined time by adding a stop buffer containing EDTA and a competing unlabeled oligonucleotide.

-

Product Separation: The unwound single-stranded DNA product is separated from the double-stranded substrate by native polyacrylamide gel electrophoresis (PAGE).

-

Detection and Quantification: The gel is exposed to a phosphor screen, and the amount of unwound product is quantified using a phosphorimager. The percentage of inhibition is calculated relative to a no-drug control.

dot

HSV Primase Activity Assay

Objective: To assess the effect of this compound on the RNA primer synthesis activity of the HSV helicase-primase complex.

Methodology:

-

Template and Primers: A single-stranded DNA template containing a primase recognition site is used. The reaction includes radiolabeled ribonucleoside triphosphates (e.g., [α-32P]GTP).

-

Enzyme and Inhibitor Incubation: The helicase-primase complex is pre-incubated with different concentrations of this compound.

-

Priming Reaction: The reaction is started by adding the DNA template and ribonucleoside triphosphates to the enzyme-inhibitor mixture.

-

Product Analysis: The reaction products (short RNA primers) are separated by denaturing polyacrylamide gel electrophoresis.

-

Detection and Quantification: The radiolabeled RNA primers are visualized by autoradiography, and their synthesis is quantified to determine the extent of inhibition by this compound.

Cytotoxicity Assay (MTT or XTT Assay)

Objective: To determine the concentration of this compound that is toxic to host cells (CC50).

Methodology:

-

Cell Seeding: Host cells (e.g., Vero cells) are seeded in a 96-well plate.

-

Drug Exposure: The cells are exposed to a range of concentrations of this compound for a period that mirrors the antiviral assay (e.g., 2-3 days).

-

Cell Viability Measurement: A cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to the wells. Viable cells metabolize the tetrazolium salt into a colored formazan product.

-

Absorbance Reading: The absorbance of the formazan product is measured using a microplate reader.

-

Data Analysis: The CC50 is calculated by plotting the percentage of cell viability against the drug concentration.

Resistance Profile

Resistance to this compound has been characterized both in vitro and in vivo. Mutations conferring resistance are primarily located in the genes encoding the UL5 helicase and the UL52 primase.[8][12]

Table 4: Known this compound Resistance Mutations in HSV

| Gene | Amino Acid Substitution | Virus | Fold-Resistance | Reference |

| UL5 | K356N | HSV-1 | >5000 | [9] |

| UL52 | A905T | HSV-2 | - | [8][12] |

Importantly, HSV strains resistant to nucleoside analogues remain fully susceptible to this compound due to its distinct mechanism of action.[8] Furthermore, the frequency of this compound resistance development in vitro is lower than that observed for acyclovir.[8]

Conclusion

This compound's unique mechanism of action, targeting the HSV helicase-primase complex, provides a potent and selective antiviral effect. Its ability to "freeze" the viral replication machinery offers a significant advantage, particularly against acyclovir-resistant strains. The comprehensive data presented in this guide, from molecular interactions to clinical efficacy, underscore the potential of this compound to become a cornerstone in the management of HSV infections, especially in vulnerable patient populations. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the ongoing development and characterization of novel anti-herpetic therapies.

References

- 1. Aicuris Announces this compound Met Primary Endpoint in Immunocompromised Herpes Simplex Virus-infected Patients in Phase 3 Pivotal Trial - Aicuris [aicuris.com]

- 2. Aicuris Presents Positive Phase 2 Results for this compound and Favorable Phase 1 Safety Data for AIC468 at ID Week 2025 - Aicuris [aicuris.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Structural basis of herpesvirus helicase-primase inhibition by this compound and amenamevir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eatg.org [eatg.org]

- 6. contagionlive.com [contagionlive.com]

- 7. Structural basis of herpesvirus helicase-primase inhibition by this compound and amenamevir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery, Chemistry, and Preclinical Development of this compound, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Helicase-primase inhibitor this compound for HSV-2 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 12. No Evidence of this compound Resistance Among Herpes Simplex Virus Type 2 Isolates After 4 Weeks of Daily Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Pritelivir: A Technical Guide to its Discovery, Synthesis, and Antiviral Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pritelivir (formerly known as AIC316 or BAY 57-1293) is a first-in-class antiviral drug candidate with a novel mechanism of action for the treatment of infections caused by Herpes Simplex Virus (HSV) types 1 and 2.[1][2][3] Developed by AiCuris Anti-infective Cures AG, it represents a significant advancement in antiviral therapy, particularly for patient populations with compromised immune systems or those with infections resistant to current standard-of-care treatments like acyclovir.[1][3] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and clinical development of this compound.

Discovery and Development

The discovery of this compound was the result of a systematic high-throughput screening of approximately 420,000 compounds from a chemical library to identify novel anti-HSV agents.[4] This process led to the identification of a lead compound from the thiazolylamides chemical class, which was then optimized through iterative cycles of medicinal chemistry to improve potency, solubility, and pharmacokinetic properties, ultimately leading to the selection of this compound as a clinical candidate.[4][5] this compound has been granted Fast Track designation in 2017 and Breakthrough Therapy designation in 2020 by the US Food and Drug Administration (FDA).[1]

Synthesis of this compound

The synthesis of this compound is based on established methods in medicinal chemistry.[4][5] A retrosynthetic analysis suggests that the molecule can be constructed from two key fragments: a thiazolyl sulfonamide and a diaryl acetic acid.[4][5] An optimized and more environmentally friendly synthesis route has been developed for potential commercial production.[4][5]

General Synthetic Scheme:

The synthesis involves the following key steps[6]:

-

Synthesis of the Thiazolyl Sulfonamide Moiety : This typically begins with the reaction of chloroacetone and potassium thiocyanate to form an intermediate that is then cyclized to create the thiazole ring.[4][6] Subsequent chlorosulfonylation and amination reactions yield the desired sulfonamide.[6]

-

Synthesis of the Diaryl Acetic Acid Moiety : Palladium-catalyzed coupling reactions are employed to construct the diaryl acetic acid component.

-

Amide Coupling : The final step involves the coupling of the thiazolyl sulfonamide and the diaryl acetic acid derivatives under standard amide bond formation conditions to yield this compound.

Mechanism of Action

This compound exhibits a novel mechanism of action that distinguishes it from traditional nucleoside analogue antivirals like acyclovir.[2][3] It directly inhibits the viral helicase-primase complex, which is essential for the replication of viral DNA.[1][2] This complex, composed of the UL5, UL8, and UL52 proteins, is responsible for unwinding the double-stranded viral DNA and synthesizing RNA primers for DNA replication.[1][4] By binding to this complex, this compound effectively stalls the viral replication machinery, preventing the synthesis of new viral genomes.[2][4] This mode of action does not require activation by viral enzymes, a key difference from nucleoside analogues, which makes this compound active against acyclovir-resistant strains of HSV.[3]

Caption: Mechanism of this compound Inhibition of HSV Replication.

Antiviral Activity and Efficacy

This compound has demonstrated potent in vitro and in vivo activity against both HSV-1 and HSV-2, including strains that are resistant to nucleoside analogues.[7]

Preclinical Efficacy

| Parameter | HSV-1 | HSV-2 | Reference |

| In vivo ED50 (mg/kg) | 0.5 | 0.5 | [4][5] |

| Acyclovir ED50 (mg/kg) | 22 | 16 | [4][5] |

| Valacyclovir ED50 (mg/kg) | 17 | 14 | [4][5] |

In a murine model of HSV-1 infection, oral administration of this compound at 10 mg/kg once daily for four days completely suppressed signs of infection.[8][9]

Clinical Efficacy

A pivotal Phase 3 trial (PRIOH-1) evaluated the efficacy and safety of this compound in immunocompromised patients with acyclovir-resistant mucocutaneous HSV infections.[10][11][12][13] The trial met its primary endpoint, demonstrating statistically superior lesion healing compared to standard of care.[10][11][12]

| Clinical Trial | Patient Population | Dosage | Primary Endpoint | Outcome | Reference |

| PRIOH-1 (Phase 3) | Immunocompromised patients with acyclovir-resistant mucocutaneous HSV infections | 400 mg loading dose on day 1, followed by 100 mg once daily until lesions healed | Superiority in lesion healing within 28 days | Met primary endpoint (p=0.0047); increased efficacy at 42 days (p<0.0001) | [10][11][12] |

Pharmacokinetics

Pharmacokinetic studies in healthy subjects have shown that this compound has a favorable profile for once-daily oral dosing.

| Pharmacokinetic Parameter | Value | Conditions | Reference |

| Half-life (t1/2) | 52 - 83 hours | Single and multiple ascending doses | [7][14] |

| Time to Steady State | 8 - 13 days | Multiple once-daily doses | [7][14] |

| Absolute Bioavailability | 72% | Fasted conditions | [14] |

| Effect of Food (fatty meal) | Tmax delayed by 1.5 hours; Cmax and AUC increased by 33% and 16% respectively | Following a fatty diet | [14] |

Resistance Profile

Resistance to this compound has been studied, and mutations conferring resistance have been identified in the viral genes encoding the helicase (UL5) and primase (UL52) components of the helicase-primase complex.[4][15] Importantly, these mutations do not confer cross-resistance to nucleoside analogues.[2] Studies have shown that the emergence of resistance in vivo appears to be low.[4][15][16] Combination therapy of this compound with acyclovir or foscarnet has been shown to suppress the evolution of drug resistance in vitro.[17]

Experimental Protocols

High-Throughput Screening for Anti-HSV Activity

The initial discovery of the chemical class of this compound involved a high-throughput screening assay. While the specific proprietary details are not public, a general methodology can be outlined:

-

Cell Culture : Human foreskin fibroblast (HFF) cells or a similar susceptible cell line are cultured in 384-well microtiter plates.

-

Viral Infection : Cells are infected with a laboratory strain of HSV-1 at a low multiplicity of infection.

-

Compound Addition : Compounds from a chemical library are added to the wells at a fixed concentration.

-

Incubation : The plates are incubated for a period sufficient to allow for multiple rounds of viral replication and subsequent cytopathic effect (CPE) in untreated control wells (typically 5-6 days).[4]

-

Viability Assay : Cell viability is assessed using a fluorescent dye such as fluorescein diacetate.[4] Live cells with active esterases cleave the dye, producing a fluorescent signal.

-

Data Analysis : A significant increase in fluorescence in compound-treated wells compared to virus-only control wells indicates antiviral activity.

Caption: Workflow for High-Throughput Screening of Anti-HSV Compounds.

Murine Lethal Challenge Model for In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in a murine lethal challenge model, a standard preclinical model for assessing antiviral potency.

-

Animal Model : Immunocompetent mice (e.g., BALB/c) are used.

-

Viral Inoculation : Mice are infected intraperitoneally or via other relevant routes with a lethal dose of HSV-1 or HSV-2.

-

Treatment : this compound, vehicle control, and comparator drugs (e.g., acyclovir, valacyclovir) are administered orally, typically starting 24-72 hours post-infection, for a defined period (e.g., 7 days).[4][18]

-

Monitoring : Animals are monitored daily for signs of illness and mortality for a period of at least 21 days.[4]

-

Endpoint : The primary endpoint is survival. The 50% effective dose (ED50), the dose at which 50% of the infected and treated animals survive, is calculated.[5]

Conclusion

This compound is a promising novel antiviral agent with a distinct mechanism of action that offers a significant therapeutic advantage, particularly for the treatment of acyclovir-resistant HSV infections in immunocompromised individuals. Its potent antiviral activity, favorable pharmacokinetic profile, and demonstrated clinical efficacy in a Phase 3 trial underscore its potential to become a valuable addition to the armamentarium against HSV. Further clinical development and regulatory review will be crucial in making this innovative therapy available to patients in need.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. vax-before-travel.com [vax-before-travel.com]

- 4. Discovery, Chemistry, and Preclinical Development of this compound, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics-pharmacodynamics of the helicase-primase inhibitor this compound following treatment of wild-type or this compound-resistant virus infection in a murine herpes simplex virus 1 infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics-Pharmacodynamics of the Helicase-Primase Inhibitor this compound following Treatment of Wild-Type or this compound-Resistant Virus Infection in a Murine Herpes Simplex Virus 1 Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aicuris Announces this compound Met Primary Endpoint in Immunocompromised Herpes Simplex Virus-infected Patients in Phase 3 Pivotal Trial - Aicuris [aicuris.com]

- 11. eatg.org [eatg.org]

- 12. contagionlive.com [contagionlive.com]

- 13. trial.medpath.com [trial.medpath.com]

- 14. First-in-Human, Single- and Multiple-Ascending-Dose, Food-Effect, and Absolute Bioavailability Trials to Assess the Pharmacokinetics, Safety, and Tolerability of this compound, a Nonnucleoside Helicase-Primase Inhibitor Against Herpes Simplex Virus in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. No Evidence of this compound Resistance Among Herpes Simplex Virus Type 2 Isolates After 4 Weeks of Daily Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. Efficacy of this compound and Acyclovir in the Treatment of Herpes Simplex Virus Infections in a Mouse Model of Herpes Simplex Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]

Pritelivir's Potent and Broad-Spectrum Activity Against Herpes Simplex Virus 1 and 2: A Technical Overview

For Immediate Release

Wuppertal, Germany – Pritelivir, a first-in-class antiviral agent, demonstrates potent and comprehensive activity against both herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), including strains resistant to current standard-of-care therapies. This technical guide provides an in-depth analysis of this compound's mechanism of action, its broad-spectrum efficacy validated through extensive preclinical and clinical research, and detailed methodologies of the key experiments conducted. This document is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

Herpes simplex virus infections, caused by HSV-1 and HSV-2, represent a significant global health concern with a high prevalence worldwide. While nucleoside analogues like acyclovir have been the cornerstone of treatment for decades, the emergence of resistance, particularly in immunocompromised patient populations, has created a critical unmet medical need. This compound, a novel helicase-primase inhibitor, offers a distinct mechanism of action that circumvents the common pathways of resistance to existing antiviral drugs. This guide summarizes the extensive data supporting this compound's robust activity spectrum, highlighting its potential as a transformative therapeutic option for patients with HSV infections.

Mechanism of Action

This compound is a member of a new class of antiviral compounds known as helicase-primase inhibitors.[1] Unlike nucleoside analogues that target the viral DNA polymerase, this compound directly inhibits the viral helicase-primase complex, which is essential for the unwinding of viral DNA and the initiation of viral DNA replication.[1][2] This enzymatic complex is composed of three viral proteins: UL5 (helicase), UL52 (primase), and UL8 (cofactor). By binding to this complex, this compound effectively halts the viral replication process at a very early stage.[2] A key advantage of this mechanism is that this compound does not require activation by viral enzymes, such as thymidine kinase, which is a common site for mutations leading to resistance to nucleoside analogues.[3][4] This makes this compound active against HSV strains that have developed resistance to acyclovir and other related drugs.[2][4]

Quantitative Data Summary

The antiviral activity of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize the key efficacy data.

Table 1: In Vitro Activity of this compound Against HSV-1 and HSV-2

| Virus Strain | Type | Status | EC50 (µM) | Reference |

| Clinical Isolates (mean) | HSV-1 | Acyclovir-sensitive | 0.026 | [2] |

| Clinical Isolates (mean) | HSV-2 | Acyclovir-sensitive | 0.029 | [2] |

| Laboratory Strains | HSV-1/HSV-2 | Acyclovir-resistant | Sensitive to this compound | [2][5] |

EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%.

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Virus | Treatment | ED50 (mg/kg) | Reference |

| Murine lethal challenge | HSV-1 | This compound | 0.5 | [3] |

| Murine lethal challenge | HSV-2 | This compound | 0.5 | [3] |

| Murine lethal challenge | HSV-1 | Acyclovir | 22 | [3] |

| Murine lethal challenge | HSV-2 | Acyclovir | 16 | [3] |

| Murine lethal challenge | HSV-1 | Valacyclovir | 17 | [3] |

| Murine lethal challenge | HSV-2 | Valacyclovir | 14 | [3] |

ED50 (50% effective dose) is the dose of the drug that protects 50% of the infected animals from death.

Table 3: Clinical Efficacy of this compound in Humans

| Clinical Trial | Population | Regimen | Key Finding | Reference |

| Phase 2 | Adults with recurrent genital herpes | This compound vs. Valacyclovir | This compound significantly reduced viral shedding (2.4% vs. 5.3% of swabs) | [6] |

| Phase 3 (PRIOH-1) | Immunocompromised patients with refractory HSV | This compound vs. Standard of Care | This compound showed superior lesion healing (p=0.0047 at 28 days) | [7] |

| Phase 2 | Immunocompromised patients with acyclovir-refractory HSV | This compound vs. Foscarnet | 93.3% lesion healing with this compound vs. 57.1% with Foscarnet | [4][8] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the antiviral activity of this compound.

Plaque Reduction Assay (PRA)

The plaque reduction assay is the gold standard for determining the in vitro susceptibility of HSV to antiviral agents.

Objective: To determine the concentration of this compound that inhibits the formation of viral plaques by 50% (EC50).

Materials:

-

Vero cells (or other susceptible cell line)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Herpes Simplex Virus (HSV-1 or HSV-2) stock of known titer

-

This compound stock solution

-

Methylcellulose overlay medium

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed Vero cells in 6-well or 12-well plates and incubate until they form a confluent monolayer.[1]

-

Virus Infection: Aspirate the cell culture medium and infect the cell monolayers with a dilution of HSV calculated to produce approximately 50-100 plaque-forming units (PFU) per well.[9]

-

Virus Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption to the cells.[10]

-

Drug Application: Prepare serial dilutions of this compound in overlay medium (e.g., DMEM with 2% methylcellulose). After the adsorption period, remove the virus inoculum and add the this compound-containing overlay medium to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).

-

Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation. The methylcellulose restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.[1]

-

Plaque Visualization: After incubation, aspirate the overlay medium and fix the cells with methanol. Stain the cell monolayers with a 0.5% crystal violet solution, which stains the living cells, leaving the viral plaques as clear, unstained areas.[10]

-

Data Analysis: Count the number of plaques in each well. The percentage of plaque inhibition is calculated relative to the virus control. The EC50 value is then determined by plotting the percentage of inhibition against the drug concentration and using a dose-response curve fitting model.

Virus Yield Reduction Assay

This assay measures the amount of infectious virus produced in the presence of an antiviral compound.

Objective: To quantify the reduction in the yield of infectious virus particles in the presence of varying concentrations of this compound.

Materials:

-

Susceptible host cells (e.g., Vero cells)

-

HSV stock

-

This compound stock solution

-

Cell culture medium

Procedure:

-

Cell Infection: Infect confluent monolayers of host cells with HSV at a high multiplicity of infection (MOI) to ensure all cells are infected.

-

Drug Treatment: After a brief adsorption period, remove the virus inoculum and add fresh medium containing serial dilutions of this compound.

-

Incubation: Incubate the cultures for a single viral replication cycle (typically 24-48 hours).

-

Virus Harvest: After incubation, harvest the cells and supernatant. Lyse the cells (e.g., by freeze-thawing) to release intracellular virus particles.

-

Virus Titer Determination: Determine the titer of the harvested virus from each drug concentration and the no-drug control using a standard plaque assay (as described above) or a TCID50 (50% tissue culture infectious dose) assay.

-

Data Analysis: The reduction in virus yield is calculated by comparing the virus titers from the drug-treated cultures to the virus control. The concentration of this compound that reduces the virus yield by 90% (IC90) or 99% (IC99) is often reported.

Resistance Profile

A key advantage of this compound's novel mechanism of action is its activity against HSV strains that are resistant to nucleoside analogues. Resistance to this compound can be selected for in vitro, and mutations conferring resistance have been mapped to the viral genes encoding the helicase (UL5) and primase (UL52) subunits of the helicase-primase complex.[11] Importantly, these mutations do not confer cross-resistance to DNA polymerase inhibitors like acyclovir or foscarnet.[1] Conversely, mutations in the viral thymidine kinase or DNA polymerase that confer resistance to nucleoside analogues do not affect the activity of this compound.[1]

Conclusion

This compound has consistently demonstrated potent and broad-spectrum activity against both HSV-1 and HSV-2 in a comprehensive suite of preclinical and clinical studies. Its unique mechanism of action, targeting the viral helicase-primase complex, provides a critical advantage in overcoming resistance to existing antiviral therapies. The robust in vitro and in vivo efficacy, coupled with promising clinical trial results, positions this compound as a significant advancement in the management of herpes simplex virus infections, particularly for patient populations with limited treatment options. Further clinical development is ongoing to fully elucidate the therapeutic potential of this first-in-class antiviral agent.

References

- 1. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]

- 2. Baseline sensitivity of HSV-1 and HSV-2 clinical isolates and defined acyclovir-resistant strains to the helicase-primase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery, Chemistry, and Preclinical Development of this compound, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IDWeek 2025: this compound to address gap in market for HSV infections [clinicaltrialsarena.com]

- 5. researchgate.net [researchgate.net]

- 6. vax-before-travel.com [vax-before-travel.com]

- 7. eatg.org [eatg.org]

- 8. trial.medpath.com [trial.medpath.com]

- 9. 2.7. Plaque reduction assay [bio-protocol.org]

- 10. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

Pritelivir: A Preclinical and Pharmacological Overview

A Technical Guide for Drug Development Professionals

This document provides an in-depth technical guide on the preclinical development and pharmacology of Pritelivir (also known as AIC316 or BAY 57-1293), a novel helicase-primase inhibitor for the treatment of Herpes Simplex Virus (HSV) infections. It is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this compound's mechanism of action, efficacy, pharmacokinetics, and safety profile as established in preclinical studies.

Mechanism of Action: A Novel Approach to HSV Inhibition

This compound represents a new class of anti-herpetic drugs known as helicase-primase inhibitors.[1][2] Unlike traditional nucleoside analogues such as acyclovir, which target the viral DNA polymerase, this compound acts on a different, essential component of the viral replication machinery.[3][4]

The core of its mechanism is the inhibition of the HSV helicase-primase complex.[1][3] This complex, composed of three viral proteins encoded by the UL5 (helicase), UL8 (scaffold protein), and UL52 (primase) genes, is critical for unwinding the double-stranded viral DNA and synthesizing RNA primers, which are necessary steps for viral DNA replication.[1] By binding to this complex, this compound effectively stalls the replication fork, preventing the synthesis of new viral genomes.[5] This leads to a reduction or complete loss of early and late viral gene expression.[5]

A key advantage of this mechanism is that this compound does not require activation by viral enzymes like thymidine kinase (TK).[2][4] This makes it inherently active against HSV strains that have developed resistance to acyclovir and other nucleoside analogues, which most commonly occurs through mutations in the viral TK gene.[5][6]

In Vitro Pharmacology

This compound has demonstrated potent and selective activity against both HSV-1 and HSV-2 in cell culture models. Its efficacy is significantly higher than that of traditional antiviral agents.

Quantitative In Vitro Activity

The antiviral potency of this compound is typically measured by its 50% inhibitory concentration (IC50), the concentration of the drug that inhibits viral replication by 50%.

| Virus Type | Assay Type | Cell Line | IC50 (μM) | Reference |

| HSV-1 | Viral Replication Assay | Vero Cells | 0.02 | [7] |

| HSV-2 | Viral Replication Assay | Vero Cells | 0.02 | [7][8] |

Table 1: Summary of this compound's in vitro antiviral activity.

Experimental Protocol: Plaque Reduction Assay

The in vitro activity of this compound is commonly determined using a plaque reduction assay. This method quantifies the ability of a compound to inhibit the cytopathic effect of the virus, which manifests as "plaques" or areas of dead cells in a monolayer.

-

Cell Seeding: Vero cells (or another susceptible cell line) are seeded into multi-well plates and grown to form a confluent monolayer.

-

Virus Infection: The cell monolayers are infected with a standardized amount of HSV-1 or HSV-2.

-

Drug Application: After a brief incubation period to allow for viral entry, the infection medium is removed and replaced with fresh medium containing serial dilutions of this compound.

-

Incubation: The plates are incubated for 2-3 days to allow for virus replication and plaque formation.

-

Staining and Plaque Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), which visualizes the plaques. The number of plaques in the drug-treated wells is counted and compared to the number in untreated control wells.

-

IC50 Calculation: The IC50 value is calculated as the drug concentration that reduces the number of plaques by 50%.

In Vivo Pharmacology and Efficacy

This compound's potent in vitro activity translates to superior efficacy in various animal models of HSV infection, including those that are considered severe and life-threatening.

Quantitative In Vivo Efficacy

Preclinical studies have consistently shown that this compound is significantly more effective than the standard-of-care treatments, acyclovir and its prodrug valacyclovir. The 50% effective dose (ED50) is a common metric used to compare in vivo potency.

| Virus Type | Animal Model | Drug | ED50 (mg/kg) | Reference |

| HSV-1 | Murine Lethal Challenge | This compound | 0.5 | [5][6] |

| HSV-1 | Murine Lethal Challenge | Acyclovir | 22 | [5][6] |

| HSV-1 | Murine Lethal Challenge | Valacyclovir | 17 | [5][6] |

| HSV-2 | Murine Lethal Challenge | This compound | 0.5 | [5][6] |

| HSV-2 | Murine Lethal Challenge | Acyclovir | 16 | [5][6] |

| HSV-2 | Murine Lethal Challenge | Valacyclovir | 14 | [5][6] |

Table 2: Comparative in vivo efficacy of this compound in murine lethal challenge models.

Key Animal Model Efficacy Studies

3.2.1 Murine Herpes Simplex Encephalitis (HSE) Model This model assesses the efficacy of antivirals in a life-threatening, disseminated HSV infection.

-

Experimental Protocol:

-

Infection: Mice are lethally infected with HSV-1 or HSV-2.

-

Delayed Treatment: To mimic a clinical scenario, treatment is initiated 72 hours after infection.[9][10]

-

Dosing: this compound is administered orally, typically twice daily, for 7 days at dosages ranging from 0.3 to 30 mg/kg.[9][10]

-

Endpoint: The primary endpoint is animal survival over a 21-day period.

-

-

Key Findings:

-

This compound doses as low as 0.3 mg/kg for HSV-1 and 1 mg/kg for HSV-2 significantly reduced mortality.[5][6]

-

The compound demonstrated high efficacy against both acyclovir-sensitive and acyclovir-resistant strains of HSV-1 and HSV-2.[9][10]

-

Suboptimal doses of this compound in combination with acyclovir showed an additive or even synergistic effect on survival, suggesting a potential benefit for combination therapy.[5][9][10]

-

3.2.2 Guinea Pig Model of Genital Herpes This model is used to evaluate the effect of treatment on acute disease and recurrent infections.

-

Experimental Protocol:

-

Infection: Guinea pigs are infected intravaginally with HSV-2.

-

Dosing Regimens: Treatment is administered orally, often comparing an early treatment start (e.g., day 0-4 post-infection) with a delayed start (e.g., day 4-14 post-infection).

-

Endpoints: Efficacy is measured by lesion scores during the acute infection and the frequency of viral recurrence during a long-term follow-up period (e.g., up to 85 days).[5][6]

-

-

Key Findings:

-

This compound was highly effective at reducing lesion scores during the primary infection, even when treatment was delayed.[5][6]

-

In a delayed treatment scenario, this compound (20 mg/kg) halved the time for lesions to heal, whereas valacyclovir (150 mg/kg) only marginally reduced it.[5][6]

-

This compound significantly reduced the rate of recurrent genital lesions compared to both placebo and valacyclovir.[5][6]

-

Preclinical Pharmacokinetics

This compound was developed with the goal of achieving good oral bioavailability and a long half-life to allow for convenient dosing. Pharmacokinetic (PK) studies in multiple animal species were conducted to establish its profile.

| Species | Oral Bioavailability (%) | Plasma Protein Binding (% unbound) | Half-life (hours) | Reference |

| Mouse | Not Reported | 0.97 | ~5 - 7 | [5][11] |

| Rat | 65 | 1.2 | Not Reported | [5][6] |

| Dog | 83 | 1.0 | Not Reported | [5][6] |

| Monkey | 63 | 0.75 | Not Reported | [5][6] |

| Guinea Pig | Not Reported | 5.9 | Not Reported | [5] |

| Rabbit | Not Reported | 3.4 | Not Reported | [5] |

| Minipig | Not Reported | 2.5 | Not Reported | [5] |

Table 3: Summary of key preclinical pharmacokinetic parameters of this compound across various species.

The favorable oral bioavailability observed in rats, dogs, and monkeys was a strong indicator that the compound would be well-suited for oral administration in humans.[6] Pharmacokinetic-pharmacodynamic (PK/PD) analysis in a murine infection model revealed a clear correlation between drug exposure and efficacy. A once-daily oral dose of 10 mg/kg was sufficient to completely suppress all signs of HSV-1 infection, with plasma concentrations (adjusted for protein binding) remaining above the 90% effective concentration (EC90) for nearly the entire 24-hour dosing interval.[11][12]

Resistance Profile

The development of antiviral resistance is a significant clinical challenge. The preclinical profile of this compound suggests a lower propensity for resistance development compared to existing therapies.

-

Mechanism of Resistance: In vitro studies have shown that resistance to this compound is conferred by specific single amino acid mutations in the genes encoding the helicase (UL5) and/or the primase (UL52) components of the target complex.[5][13]

-

Activity Against Resistant Strains: As its mechanism is independent of thymidine kinase and DNA polymerase, this compound remains fully active against HSV strains with mutations that confer resistance to nucleoside analogues.[6]

-

In Vivo Resistance Development: Notably, the emergence of resistant virus has not been observed in vivo in preclinical models, even under conditions of suboptimal treatment.[5] Furthermore, studies suggest that combining this compound with a DNA polymerase inhibitor like acyclovir or foscarnet may be an effective strategy to suppress the evolution of drug resistance.[14]

Safety and Toxicology

A critical aspect of preclinical development is establishing a drug candidate's safety profile. The specificity of this compound for its viral target is a key factor in its favorable safety.

-

Target Specificity: There are substantial differences in the primary sequence and tertiary structure between the viral helicase-primase complex and human cellular helicases. This molecular distinction allows this compound to be highly specific for the viral enzyme, with no inhibition of human helicases observed in vitro.[6]

-

Preclinical Safety Findings: While detailed toxicology data from preclinical studies are not extensively published, the compound has been described as having a favorable safety profile in clinical trials, which is built upon a foundation of preclinical safety assessments.[4] A phase I trial of a topical formulation found no evidence of cumulative skin irritation.[15]

Conclusion

The preclinical data for this compound provide a robust foundation for its clinical development. Its novel mechanism of action as a helicase-primase inhibitor results in potent in vitro activity and superior efficacy in a range of in vivo animal models compared to the standard of care. Critically, it is active against acyclovir-resistant HSV strains, addressing a major unmet medical need. Its favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, supports convenient oral dosing. The low potential for in vivo resistance development and high specificity for its viral target underscore its promising profile as a next-generation anti-herpetic therapeutic.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. vax-before-travel.com [vax-before-travel.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. nbinno.com [nbinno.com]

- 5. Discovery, Chemistry, and Preclinical Development of this compound, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | Herpes Simplex Viruses | Tocris Bioscience [tocris.com]

- 8. axonmedchem.com [axonmedchem.com]

- 9. Efficacy of this compound and acyclovir in the treatment of herpes simplex virus infections in a mouse model of herpes simplex encephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetics-Pharmacodynamics of the Helicase-Primase Inhibitor this compound following Treatment of Wild-Type or this compound-Resistant Virus Infection in a Murine Herpes Simplex Virus 1 Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics-pharmacodynamics of the helicase-primase inhibitor this compound following treatment of wild-type or this compound-resistant virus infection in a murine herpes simplex virus 1 infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. No Evidence of this compound Resistance Among Herpes Simplex Virus Type 2 Isolates After 4 Weeks of Daily Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. AiCuris Anti-infective Cures reports positive phase I trial results of this compound for cold sores - Clinical Trials Arena [clinicaltrialsarena.com]

Pritelivir's Novel Mode of Action: A Technical Deep Dive into its Independence from Viral Enzyme Activation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pritelivir represents a paradigm shift in the treatment of Herpes Simplex Virus (HSV) infections. As a first-in-class helicase-primase inhibitor, its mechanism of action fundamentally differs from traditional nucleoside analogues like acyclovir. This independence from viral enzyme activation not only confers activity against acyclovir-resistant HSV strains but also presents a distinct profile for resistance development. This technical guide provides an in-depth exploration of this compound's core mechanism, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and experimental workflows.

Introduction: The Unmet Need in HSV Therapy

Herpes Simplex Virus infections, caused by HSV-1 and HSV-2, are a global health concern. The mainstay of treatment has been nucleoside analogues, which are dependent on the viral thymidine kinase (TK) for their activation. The emergence of HSV strains with mutations in the TK gene, and less commonly in the viral DNA polymerase, has led to a significant clinical challenge, particularly in immunocompromised patient populations.[1][2] this compound addresses this unmet need by targeting a different and essential component of the viral replication machinery, the helicase-primase complex.[3][4]

The Molecular Target: The HSV Helicase-Primase Complex

The HSV helicase-primase complex is a heterotrimeric enzyme essential for viral DNA replication.[5][6] It is composed of three subunits encoded by the viral genes UL5, UL52, and UL8.[5] The UL5 subunit functions as the helicase, unwinding the double-stranded viral DNA. The UL52 subunit possesses primase activity, synthesizing short RNA primers required for the initiation of DNA synthesis by the viral DNA polymerase. The UL8 protein is an accessory factor that enhances the processivity of the complex.[5]

This compound's Mechanism of Action: A Direct Inhibition Independent of Viral Kinases

This compound is a non-nucleosidic inhibitor that directly targets the helicase-primase complex.[2][4] Unlike acyclovir and other nucleoside analogues, this compound does not require phosphorylation by the viral thymidine kinase or any other viral or cellular enzymes for its antiviral activity.[2] It binds to a pocket in the helicase-primase complex, effectively locking it onto the viral DNA.[7][8] This action prevents the unwinding of the viral genome and the synthesis of RNA primers, thereby halting viral DNA replication at a very early stage.[7][9]

The following diagram illustrates the conventional HSV DNA replication pathway and the point of intervention for both nucleoside analogues and this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Efficacy of this compound and Acyclovir in the Treatment of Herpes Simplex Virus Infections in a Mouse Model of Herpes Simplex Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. aicuris.com [aicuris.com]

- 5. Structural basis of herpesvirus helicase-primase inhibition by this compound and amenamevir - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The DNA helicase–primase complex as a target for herpes viral infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery, Chemistry, and Preclinical Development of this compound, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Herpes simplex virus helicase-primase inhibitors are active in animal models of human disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. UL52 Primase Interactions in the Herpes Simplex Virus 1 Helicase-Primase Are Affected by Antiviral Compounds and Mutations Causing Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Target of Pritelivir: A Deep Dive into the Inhibition of the HSV Helicase-Primase Complex

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pritelivir (formerly known as BAY 57-1293 and AIC316) represents a novel class of antiviral agents, the helicase-primase inhibitors, for the treatment of Herpes Simplex Virus (HSV) infections.[1][2] Unlike traditional nucleoside analogues such as acyclovir, which target the viral DNA polymerase, this compound acts on a different, essential component of the viral replication machinery: the helicase-primase complex.[2] This distinct mechanism of action not only provides an alternative for treating infections caused by acyclovir-resistant HSV strains but also offers a promising new strategy in antiviral therapy.[2][3][4] This technical guide provides an in-depth exploration of the molecular target of this compound within the HSV replication cycle, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

The HSV Helicase-Primase Complex: The Molecular Target

The replication of the double-stranded DNA genome of HSV is a complex process orchestrated by a series of viral enzymes. Central to this process is the helicase-primase complex, a heterotrimeric enzyme composed of three viral proteins encoded by the UL5, UL52, and UL8 genes.[1][5]

-

UL5: This subunit functions as the DNA helicase, an ATP-dependent motor protein that unwinds the parental double-stranded DNA at the replication fork, creating the single-stranded DNA templates necessary for replication.

-

UL52: This protein possesses DNA primase activity, responsible for synthesizing short RNA primers on the single-stranded DNA templates. These primers are essential for the initiation of DNA synthesis by the viral DNA polymerase.

-

UL8: This accessory protein is thought to play a crucial role in the proper assembly and function of the complex, though its exact enzymatic role is less defined.

The coordinated action of these three subunits is indispensable for the initiation and elongation of viral DNA synthesis. Inhibition of any of these functions effectively halts viral replication.

Mechanism of Action of this compound

This compound exerts its antiviral activity by directly inhibiting the enzymatic functions of the HSV helicase-primase complex.[2] By binding to this complex, this compound prevents the unwinding of viral DNA and the synthesis of RNA primers, thereby blocking the initiation of viral DNA replication.[2] This mechanism is fundamentally different from that of nucleoside analogues, which act as chain terminators during DNA elongation by the viral DNA polymerase. A key advantage of this mechanism is that this compound does not require activation by the viral thymidine kinase, the enzyme often mutated in acyclovir-resistant HSV strains.[2]

Recent cryo-electron microscopy (cryo-EM) studies have provided structural insights into how this compound inhibits the helicase-primase complex. These studies suggest that this compound binds at an allosteric site near the ATPase active site of the helicase, locking the enzyme in an inactive conformation and preventing the necessary conformational changes required for DNA unwinding and translocation.

Quantitative Data Summary

The efficacy of this compound has been evaluated in numerous in vitro and in vivo studies, as well as in clinical trials. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy of this compound

| Parameter | Virus Strain | Cell Line | Value | Reference |

| IC50 | HSV-1 | Vero | 0.02 µM | [6] |

| IC50 | HSV-2 | Vero | 0.02 µM | [6] |

| EC50 | HSV-1 | - | 0.5 µM | [2] |

| EC50 | HSV-2 | - | 0.7 µM | [2] |

IC50: 50% inhibitory concentration; EC50: 50% effective concentration.

Table 2: Preclinical Efficacy of this compound in Animal Models

| Animal Model | Virus Strain | Treatment Regimen | Efficacy Endpoint | Result | Reference |

| Mouse (lethal infection) | HSV-1 | 0.3-30 mg/kg, orally, twice daily for 7 days (delayed treatment) | Reduced mortality | Significant reduction in mortality (P<0.001) | [4] |

| Mouse (lethal infection) | ACV-resistant HSV-1 | 1 and 3 mg/kg, orally, twice daily for 7 days (delayed treatment) | Increased survival | Significant increase in survival (P<0.005) | [4] |

| Mouse (lethal infection) | HSV-2 | >0.3 mg/kg, orally, twice daily for 7 days (delayed treatment) | Increased survival | Significant increase in survival (P<0.005) | [4] |

| Mouse (lethal infection) | ACV-resistant HSV-2 | 1 to 3 mg/kg, orally, twice daily for 7 days (delayed treatment) | Increased survival | Significant increase in survival (P<0.0001) | [4] |

| Guinea Pig (genital herpes) | HSV-2 | 20 mg/kg, orally, twice daily (early and late treatment) | Reduced lesion score | Significant reduction in lesion score compared to control | [1] |

| Rat (lethal infection) | HSV-1/2 | 0.5 and 2 mg/kg, orally, daily | Superior efficacy | Confirmed superior efficacy compared to valacyclovir | [2] |

ACV: Acyclovir

Table 3: Clinical Trial Efficacy of this compound

| Trial Phase | Comparison | Patient Population | Primary Endpoint | Result | Reference |

| Phase 3 (PRIOH-1) | This compound vs. Standard of Care (foscarnet, cidofovir, etc.) | Immunocompromised patients with refractory HSV infections | Lesion healing up to 28 days | This compound showed statistically significant superiority (p=0.0047) | [7][8] |

| Phase 2 | This compound (100mg daily) vs. Valacyclovir (500mg daily) | Adults with recurrent genital HSV-2 | Genital HSV shedding | This compound significantly reduced HSV shedding (2.4% vs 5.3% of swabs) | [9] |

| Phase 2 | This compound vs. Foscarnet | Immunocompromised patients with refractory mucocutaneous HSV | Lesion healing within 28 days | Numerically improved efficacy for this compound (93% vs. 57%) | [3] |

Table 4: this compound Resistance Mutations

| Gene | Mutation | Fold Change in IC50 | Reference |

| UL5 (Helicase) | K356N | >5000-fold | [2] |

| UL52 (Primase) | A905V (HSV-2) | - | [1] |

Key Experimental Protocols

Purification of the HSV Helicase-Primase Complex

A critical first step for in vitro studies is the purification of the helicase-primase complex. A common method involves the use of recombinant baculoviruses to express the UL5, UL52, and UL8 proteins in insect cells. One effective strategy is to use a histidine-tagged subunit (e.g., His-tagged UL5) to facilitate purification via affinity chromatography.

Methodology:

-

Construct Generation: Clone the full-length cDNAs of HSV UL5, UL52, and UL8 into baculovirus transfer vectors. Introduce a hexahistidine (6xHis) tag to the N- or C-terminus of one of the subunits (e.g., UL5).

-

Baculovirus Generation: Co-transfect insect cells (e.g., Sf9) with the transfer vectors and linearized baculovirus DNA to generate recombinant baculoviruses expressing the three subunits.

-

Protein Expression: Infect a larger culture of insect cells with the recombinant baculoviruses and incubate for a sufficient period to allow for protein expression.

-

Cell Lysis: Harvest the infected cells and lyse them using a suitable buffer containing detergents and protease inhibitors to release the cellular contents.

-

Affinity Chromatography: Clarify the cell lysate by centrifugation and load the supernatant onto a nickel-nitrilotriacetic acid (Ni-NTA) agarose column. The His-tagged helicase-primase complex will bind to the resin.

-

Washing and Elution: Wash the column extensively with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. Elute the helicase-primase complex using a buffer with a high concentration of imidazole.

-

Further Purification (Optional): For higher purity, the eluted fractions can be further purified using techniques like ion-exchange chromatography or size-exclusion chromatography.

-

Purity Assessment: Analyze the purified complex by SDS-PAGE and Coomassie blue staining to confirm the presence of all three subunits and assess purity.

Helicase Activity Assay (Fluorescence-Based)

This assay measures the DNA unwinding activity of the helicase-primase complex in real-time.

Methodology:

-

Substrate Preparation: Design a DNA substrate consisting of a fluorescently labeled oligonucleotide (e.g., with FAM at the 5' end) annealed to a longer, complementary oligonucleotide that has a quencher molecule (e.g., Dabcyl) at its 3' end. This creates a partially double-stranded DNA with a single-stranded region for helicase loading. In the annealed state, the fluorescence is quenched.

-

Reaction Mixture: Prepare a reaction buffer containing the purified helicase-primase complex, the fluorescently labeled DNA substrate, ATP, and MgCl₂.

-

Initiation of Reaction: Initiate the unwinding reaction by adding ATP. As the helicase unwinds the DNA, the fluorescently labeled strand is displaced, leading to an increase in fluorescence as it moves away from the quencher.

-

Data Acquisition: Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Inhibition Assay: To determine the inhibitory effect of this compound, pre-incubate the helicase-primase complex with varying concentrations of the compound before adding the DNA substrate and ATP. The IC50 value can be calculated by measuring the reduction in the rate of fluorescence increase at different inhibitor concentrations.

Primase Activity Assay (Radiolabel-Based)

This assay measures the ability of the primase subunit to synthesize RNA primers.

Methodology:

-

Reaction Components: Prepare a reaction mixture containing the purified helicase-primase complex, a single-stranded DNA template (e.g., a synthetic oligonucleotide), a mixture of ribonucleoside triphosphates (rNTPs), and one radiolabeled rNTP (e.g., [α-³²P]rGTP).

-

Reaction Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period to allow for primer synthesis.

-

Product Separation: Stop the reaction and separate the synthesized radiolabeled RNA primers from the unincorporated radiolabeled rNTPs using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Detection: Visualize the radiolabeled primers by autoradiography or phosphorimaging.

-

Inhibition Assay: To assess the inhibitory activity of this compound, include varying concentrations of the drug in the reaction mixture. The reduction in the amount of synthesized primers will indicate the level of inhibition, from which an IC50 value can be determined.

Antiviral Activity Assay (Plaque Reduction Assay)

This cell-based assay is a gold standard for determining the efficacy of antiviral compounds.

Methodology:

-

Cell Seeding: Seed a monolayer of susceptible cells (e.g., Vero cells) in multi-well plates.

-

Virus Infection: Infect the cell monolayers with a known amount of HSV to produce a countable number of plaques.

-

Drug Treatment: After a brief adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) containing serial dilutions of this compound.

-

Incubation: Incubate the plates for several days to allow for plaque formation.

-

Plaque Visualization and Counting: Stain the cells with a vital stain (e.g., crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction at each drug concentration compared to the untreated virus control. The EC50 value is the concentration of the drug that reduces the number of plaques by 50%.

Visualizations

HSV DNA Replication Cycle and Target of this compound

Caption: HSV replication cycle with this compound's target.

Experimental Workflow for Antiviral Drug Characterization

References

- 1. Discovery, Chemistry, and Preclinical Development of this compound, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Aicuris Presents Positive Phase 2 Results for this compound and Favorable Phase 1 Safety Data for AIC468 at ID Week 2025 - Aicuris [aicuris.com]

- 4. Efficacy of this compound and Acyclovir in the Treatment of Herpes Simplex Virus Infections in a Mouse Model of Herpes Simplex Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Herpes Simplex Virus Type 1 Helicase-Primase: DNA Binding and Consequent Protein Oligomerization and Primase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. eatg.org [eatg.org]

- 8. Aicuris Announces this compound Met Primary Endpoint in Immunocompromised Herpes Simplex Virus-infected Patients in Phase 3 Pivotal Trial - Aicuris [aicuris.com]

- 9. researchgate.net [researchgate.net]

Pritelivir for Acyclovir-Resistant Herpes Simplex Virus Infections: A Technical Guide

Introduction

Herpes Simplex Virus (HSV) infections, caused by HSV-1 and HSV-2, are ubiquitous, leading to a range of mucocutaneous diseases. In immunocompromised individuals, such as transplant recipients or those with HIV, HSV can cause severe, progressive, and life-threatening conditions. The standard of care for decades has been nucleoside analogues, with acyclovir being the cornerstone of therapy. However, the emergence of acyclovir-resistant (ACV-R) HSV strains, primarily through mutations in the viral thymidine kinase (TK) gene, presents a significant clinical challenge.[1][2] These resistant infections often necessitate the use of second-line agents like foscarnet, which can be limited by significant toxicities, particularly nephrotoxicity.[1] Pritelivir (formerly AIC316 or BAY 57-1293) is a first-in-class antiviral agent that offers a novel approach to treating HSV infections, particularly those resistant to conventional therapies.[1][3] Developed by AiCuris Anti-infective Cures AG, it has shown potent activity against both HSV-1 and HSV-2, including ACV-R isolates.[4][5] This guide provides an in-depth technical overview of this compound's development, mechanism, and clinical data for the treatment of acyclovir-resistant HSV infections.

Mechanism of Action: A Novel Target in HSV Replication

Unlike nucleoside analogues that target the viral DNA polymerase, this compound inhibits the viral helicase-primase complex.[5][6] This complex, a heterotrimer composed of proteins encoded by the UL5 (helicase), UL52 (primase), and UL8 genes, is essential for unwinding the double-stranded viral DNA and synthesizing RNA primers to initiate DNA replication.[1][2] By binding to and inhibiting this complex, this compound effectively halts viral DNA synthesis at a very early stage.[5][6]

Crucially, this compound's activity is independent of the viral thymidine kinase, the enzyme required to activate acyclovir.[2][7][8] This fundamental difference in mechanism means that the most common mutations conferring acyclovir resistance do not affect this compound's efficacy, thus preventing cross-resistance between the two drug classes.[1][2][5]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Discovery, Chemistry, and Preclinical Development of this compound, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vax-before-travel.com [vax-before-travel.com]

- 4. Aicuris Announces this compound Met Primary Endpoint in Immunocompromised Herpes Simplex Virus-infected Patients in Phase 3 Pivotal Trial - Aicuris [aicuris.com]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. Aicuris Enrolled Last Participant in Pivotal Trial with this compound to Treat Refractory Herpes Simplex Infection in Immunocompromised Patients - Aicuris [aicuris.com]

- 7. No Evidence of this compound Resistance Among Herpes Simplex Virus Type 2 Isolates After 4 Weeks of Daily Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biospace.com [biospace.com]

Pritelivir for Herpes Simplex Virus: A Technical Guide to Investigational Studies

An In-depth Analysis for Researchers and Drug Development Professionals

Executive Summary

Herpes Simplex Virus (HSV) infections, particularly in immunocompromised populations and cases of antiviral resistance, present a significant and persistent clinical challenge. For decades, the therapeutic landscape has been dominated by nucleoside analogues that target the viral DNA polymerase. Pritelivir (formerly AIC316 or BAY 57-1293), an investigational antiviral agent developed by AiCuris Anti-infective Cures AG, represents a paradigm shift in HSV treatment. As a first-in-class helicase-primase inhibitor, it employs a novel mechanism of action that circumvents common resistance pathways associated with standard-of-care therapies. This technical guide provides a comprehensive overview of the pivotal investigational studies on this compound, summarizing its mechanism, preclinical efficacy, pharmacokinetic profile, and clinical trial data, with a focus on its development for acyclovir-resistant HSV infections.

Introduction: The Unmet Need in HSV Therapy

Herpes Simplex Virus types 1 (HSV-1) and 2 (HSV-2) are ubiquitous pathogens causing a spectrum of diseases from oral and genital lesions to life-threatening conditions in immunocompromised individuals, such as transplant recipients, and HIV patients.[1] The standard of care, primarily nucleoside analogues like acyclovir and its prodrug valacyclovir, functions by terminating the elongation of the viral DNA chain.[1] However, the efficacy of these drugs is hampered by several factors:

-

Drug Resistance: Resistance, especially in immunocompromised patients, is a growing concern. Most resistance stems from mutations in the viral thymidine kinase (TK) gene, which is required to activate nucleoside analogues.[1]

-

Toxicity of Second-Line Agents: For acyclovir-resistant (ACV-R) strains, second-line treatments like foscarnet are often employed but are associated with significant toxicities, particularly nephrotoxicity.[1]

-

Limited Efficacy Window: The therapeutic time window for successful intervention with nucleoside analogues can be narrow.[2]

This compound's development addresses this critical unmet need by targeting a different, essential viral enzyme complex, offering a new therapeutic option for patients with limited or no effective treatments.[2][3]

Mechanism of Action: A Novel Approach to Viral Inhibition

This compound is a potent, direct-acting antiviral that inhibits the HSV helicase-primase complex.[1] This complex is a heterotrimer, encoded by the UL5, UL52, and UL8 genes, and is indispensable for viral replication. Its functions precede the action of the viral DNA polymerase.[4]

-

UL5 (Helicase): Unwinds the double-stranded viral DNA.

-

UL52 (Primase): Synthesizes short RNA primers required for DNA polymerase to initiate replication.

-

UL8: A non-catalytic protein essential for the complex's function.[4]

By binding to and inhibiting this complex, this compound effectively halts the unwinding of viral DNA, thereby preventing the initiation of DNA synthesis and subsequent viral replication.[5][6] This mechanism is independent of viral thymidine kinase activation, rendering this compound active against HSV strains that are resistant to nucleoside analogues.[2][3]

Preclinical Investigational Studies

This compound has demonstrated superior efficacy in multiple preclinical animal models compared to standard-of-care antivirals.

Experimental Protocols

Murine Lethal Challenge Model: This model is used to assess the efficacy of an antiviral in preventing mortality from a systemic HSV infection.

-

Animal Model: Typically BALB/c or hairless (SKH1) mice.[7]

-

Infection: Animals are infected intranasally or via skin scarification with a lethal dose of a clinical HSV-1 or HSV-2 isolate.[7][8][9]

-

Treatment Regimen: Oral administration of the test compound (e.g., this compound) or a comparator (e.g., acyclovir, valacyclovir) is initiated at a specified time point post-infection (e.g., 6 hours for early treatment, 72 hours for delayed treatment) and continued for a set duration (e.g., 5 consecutive days).[6]

-

Endpoints: The primary endpoint is the survival rate over a defined period (e.g., 3 weeks). The dose at which 50% of infected animals survive (ED₅₀) is calculated to determine potency.[10]